2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol 2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13717126
InChI: InChI=1S/C8H10N4O6/c9-11-17-7(15)3-1-5(13)4(2-6(3)14)8(16)18-12-10/h1-2,11-14H,9-10H2
SMILES: C1=C(C(=CC(=C1O)C(=O)ONN)O)C(=O)ONN
Molecular Formula: C8H10N4O6
Molecular Weight: 258.19 g/mol

2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol

CAS No.:

Cat. No.: VC13717126

Molecular Formula: C8H10N4O6

Molecular Weight: 258.19 g/mol

* For research use only. Not for human or veterinary use.

2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol -

Specification

Molecular Formula C8H10N4O6
Molecular Weight 258.19 g/mol
IUPAC Name dihydrazinyl 2,5-dihydroxybenzene-1,4-dicarboxylate
Standard InChI InChI=1S/C8H10N4O6/c9-11-17-7(15)3-1-5(13)4(2-6(3)14)8(16)18-12-10/h1-2,11-14H,9-10H2
Standard InChI Key OSSWTNBDOVLHRP-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1O)C(=O)ONN)O)C(=O)ONN
Canonical SMILES C1=C(C(=CC(=C1O)C(=O)ONN)O)C(=O)ONN

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, dihydrazinyl 2,5-dihydroxybenzene-1,4-dicarboxylate, reflects its symmetrical substitution pattern:

  • Hydroxyl groups at positions 2 and 5 confer acidity and hydrogen-bonding capacity.

  • Hydrazinyloxycarbonyl groups at positions 1 and 4 introduce nucleophilic hydrazine termini, enabling reactions with carbonyl compounds or metal ions.

The SMILES notation (C1=C(C(=CC(=C1O)C(=O)O[N][NH2])O)C(=O)O[N][NH2]) and InChIKey (OSSWTNBDOVLHRP-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC8H10N4O6\text{C}_8\text{H}_{10}\text{N}_4\text{O}_6
Molecular Weight258.19 g/mol
IUPAC NameDihydrazinyl 2,5-dihydroxybenzene-1,4-dicarboxylate
Density~1.8 g/cm³ (estimated)
Melting Point>300°C (decomposes)

The high melting point suggests strong intermolecular interactions, likely hydrogen bonding between hydroxyl and hydrazine groups .

Synthesis and Reaction Chemistry

Synthetic Pathways

2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol is synthesized via stepwise functionalization of benzene-1,4-diol precursors:

  • Diethyl 2,5-dihydroxyterephthalate Formation: Benzene-1,4-diol undergoes esterification with ethyl chloroformate.

  • Hydrazinolysis: Reaction with excess hydrazine hydrate replaces ethoxy groups with hydrazine, yielding the target compound.

Diethyl ester+2N2H42,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol+2EtOH\text{Diethyl ester} + 2 \text{N}_2\text{H}_4 \rightarrow \text{2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol} + 2 \text{EtOH}

Reactivity

The compound’s reactivity is dominated by:

  • Hydrazine Groups: Participate in Schiff base formation with aldehydes/ketones, enabling polymer synthesis.

  • Hydroxyl Groups: Act as chelating agents for metal ions, useful in coordination polymers .

Applications in Materials Science and Pharmaceuticals

Polymer Synthesis

The compound serves as a monomer for polyhydrazides and polyoxadiazoles, polymers valued for thermal stability and mechanical strength. For example, condensation with terephthalaldehyde produces a ladder polymer with potential aerospace applications.

Coordination Chemistry

The hydroxyl and hydrazine groups enable the formation of metal-organic frameworks (MOFs). Comparative studies with 2,5-dihydroxyterephthalic acid (DHTA), used in Li-O₂ battery cathodes , highlight how hydrazine substitution could enhance redox activity or ligand versatility.

Table 2: Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeaturesApplications
2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diolC8H10N4O6\text{C}_8\text{H}_{10}\text{N}_4\text{O}_6Hydrazine + hydroxyl groupsPolymers, MOFs
2,5-Dihydroxyterephthalic acid (DHTA)C8H6O6\text{C}_8\text{H}_6\text{O}_6Diacid + hydroxyl groupsBattery electrolytes
2,5-Diaminobenzene-1,4-diolC6H8N2O2\text{C}_6\text{H}_8\text{N}_2\text{O}_2Amino + hydroxyl groupsDye intermediates

Research Findings and Future Directions

Recent Advances

  • Coordination Polymers: Preliminary studies suggest Fe³⁺ and Cu²⁺ complexes exhibit unusual magnetic properties, meriting exploration in spintronics.

  • Drug Delivery Systems: Hydrazine linkages’ pH-sensitive cleavage could enable targeted release in anticancer therapies, analogous to hydrazone-based systems .

Challenges and Opportunities

  • Synthesis Optimization: Current yields (~60%) require improvement via catalyst screening or microwave-assisted methods.

  • Toxicity Profiling: No data exists on acute toxicity; regulatory approval for biomedical use demands rigorous testing.

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